molecular formula C22H18ClFN2O2 B11171645 N-benzyl-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}benzamide

N-benzyl-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}benzamide

Cat. No.: B11171645
M. Wt: 396.8 g/mol
InChI Key: FENZBPPBBCSJAI-UHFFFAOYSA-N
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Description

N-benzyl-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group, a chloro-fluorophenyl group, and an acylated amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acylation of 2-chloro-6-fluoroaniline with benzyl chloroformate to form the intermediate benzyl carbamate. This intermediate is then subjected to a coupling reaction with 2-aminobenzamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines and alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxides and carboxylic acids.

    Reduction: Formation of primary amines and alcohols.

    Substitution: Formation of substituted benzamides and phenyl derivatives.

Scientific Research Applications

N-benzyl-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-{[(2-chlorophenyl)acetyl]amino}benzamide
  • N-benzyl-2-{[(2-fluorophenyl)acetyl]amino}benzamide
  • N-benzyl-2-{[(2-bromophenyl)acetyl]amino}benzamide

Uniqueness

N-benzyl-2-{[(2-chloro-6-fluorophenyl)acetyl]amino}benzamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution enhances its chemical reactivity and potential biological activity compared to similar compounds with only one substituent. The combination of these functional groups also contributes to its specificity in binding to molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H18ClFN2O2

Molecular Weight

396.8 g/mol

IUPAC Name

N-benzyl-2-[[2-(2-chloro-6-fluorophenyl)acetyl]amino]benzamide

InChI

InChI=1S/C22H18ClFN2O2/c23-18-10-6-11-19(24)17(18)13-21(27)26-20-12-5-4-9-16(20)22(28)25-14-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,25,28)(H,26,27)

InChI Key

FENZBPPBBCSJAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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